molecular formula C5H3ClN2O3 B1603677 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride CAS No. 3346-64-3

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride

Cat. No. B1603677
CAS RN: 3346-64-3
M. Wt: 174.54 g/mol
InChI Key: LEHYZRWBQXWKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3346-64-3

Product Name

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbonyl chloride

InChI

InChI=1S/C5H3ClN2O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,7,8,9,11)

InChI Key

LEHYZRWBQXWKOY-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)Cl

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 13.13 ml (180 mmol) of thionyl chloride, and a water condenser, is placed 15.61 g (100 mmol) of orotic acid. Addition of the thionyl chloride is completed with heating to about 55° C. over the course of about 45 minutes. When addition of the thionyl chloride is complete the mixture is heated and stirred for an additional 45 minutes. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl chloride, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride (orotoyl chloride). This acyl chloride, 6.11 g (35 mmol), is put into a dry separatory funnel and combined with 50 mL of dry DCM for use in the next step of the reaction.
Quantity
13.13 mL
Type
reactant
Reaction Step One
Quantity
15.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Org. Chem, 27, 3507 (1962) describes that methyl orotate can be synthesized by reacting orotic acid with thionyl chloride in the presence of a catalytic amount of pyridine to give orotyl chloride, which is then heated in methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.